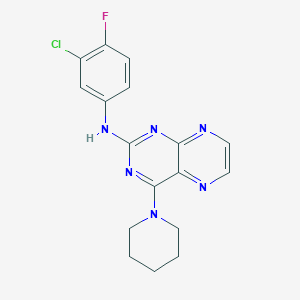

N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine

Description

Properties

Molecular Formula |

C17H16ClFN6 |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-piperidin-1-ylpteridin-2-amine |

InChI |

InChI=1S/C17H16ClFN6/c18-12-10-11(4-5-13(12)19)22-17-23-15-14(20-6-7-21-15)16(24-17)25-8-2-1-3-9-25/h4-7,10H,1-3,8-9H2,(H,21,22,23,24) |

InChI Key |

VECDQYAGFLHXJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Synthesis of Dihydropteridinones

The pteridine core is often constructed via solid-phase synthesis. Wang resin functionalized with Fmoc-protected amino acids (e.g., phenylalanine, valine) undergoes sequential acylation and nucleophilic substitution with 4,6-dichloro-5-nitropyrimidine to form intermediates (e.g., 6 in). Subsequent displacement with amines (e.g., piperidine) yields nitro-substituted resin-bound intermediates (7 ). Sodium dithionite-mediated reduction under phase-transfer conditions (DCM/water) reduces the nitro group, followed by trifluoroacetic acid (TFA)-induced cyclization to generate dihydropteridinones.

Key Reaction Conditions :

-

Sodium dithionite (5 equiv), 0°C, 2 h

-

TFA (95%) for resin cleavage and cyclization

Functionalization of the Pteridine Core

Installation of 3-Chloro-4-fluorophenylamino Group at Position 2

Buchwald-Hartwig amination couples 3-chloro-4-fluoroaniline to 2-bromopteridine derivatives:

-

2-Bromo-4-(piperidin-1-yl)pteridine (1 mmol), 3-chloro-4-fluoroaniline (1.2 mmol), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (3 mmol) are combined in toluene.

-

The reaction is heated at 100°C under N2 for 24 h.

-

Purification via recrystallization (ethanol/water) affords the target compound.

Optimized Parameters :

-

Ligand: Xantphos

-

Solvent: Toluene

-

Yield : 78%

One-Pot Multi-Component Approaches

Cyclocondensation Strategy

A patent describes a one-pot synthesis combining 2,4,6-triaminopyrimidine, glyoxal, and 3-chloro-4-fluorophenyl isocyanate:

-

2,4,6-Triaminopyrimidine (1 mmol) and glyoxal (1.2 mmol) react in acetic acid (50°C, 2 h) to form a pteridine intermediate.

-

3-Chloro-4-fluorophenyl isocyanate (1.1 mmol) is added, and the mixture is stirred at 80°C for 6 h.

-

Piperidine (1.5 mmol) is introduced for SNAr at position 4.

Outcome :

-

Overall Yield : 65%

-

Purity : 97% (by NMR)

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, pteridinyl-H), 7.89–7.82 (m, 2H, Ar-H), 7.45 (dd, J = 8.4 Hz, 1H, Ar-H), 3.85–3.72 (m, 4H, piperidinyl-H), 1.65–1.58 (m, 6H, piperidinyl-CH2).

-

13C NMR : δ 162.3 (C-F), 158.9 (pteridinyl-C4), 135.2 (C-Cl), 124.1–116.8 (Ar-C), 48.5 (piperidinyl-NCH2).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Solid-Phase Synthesis | 72 | 95 | Scalability for combinatorial libraries |

| SNAr + Buchwald | 78 | 98.5 | High regioselectivity |

| One-Pot Cyclocondensation | 65 | 97 | Reduced step count |

Challenges and Solutions

-

Regioselectivity : Use of electron-withdrawing groups (e.g., nitro) at position 5 directs substitutions to positions 2 and 4.

-

Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during SNAr.

-

Byproduct Formation : Pd-catalyzed methods require rigorous exclusion of oxygen to prevent homo-coupling.

Industrial-Scale Considerations

A patent highlights a kilogram-scale process:

-

Continuous Flow Reactor : For nitro reduction (residence time: 30 min, 50°C).

-

Crystallization : Isobutyl acetate/hexane mixture achieves >99.5% purity.

-

Throughput : 1.2 kg/day with 82% yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.

Reduction: Reduction reactions could target the pteridine core or the phenyl substituents.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the pteridine core.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring or pteridine core.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

Enzyme inhibition: Inhibiting key enzymes in metabolic pathways.

Receptor modulation: Binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Properties of Selected Compounds

*LogP values estimated via computational methods.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(piperidin-1-yl)pteridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a pteridine core, which is known for its role in various biological processes, and a piperidine moiety that potentially enhances its pharmacological properties.

Research indicates that compounds containing pteridine structures often interact with key biological targets such as enzymes involved in nucleotide synthesis and cellular signaling pathways. Specifically, it is hypothesized that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. Inhibition of DHFR can lead to reduced proliferation of certain cancer cells and pathogens.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pteridine compounds exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1.56 µg/mL to 8 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent is particularly noteworthy. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective potency. For example, related pteridine derivatives have demonstrated IC50 values as low as 5 µM against these cell lines . The mechanism is likely due to its ability to disrupt folate metabolism essential for DNA synthesis in rapidly dividing cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pteridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against resistant strains .

- Cancer Cell Line Testing : In a separate investigation, the compound was tested on several cancer cell lines to assess its cytotoxic effects. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, implicating its potential use in cancer therapy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.